molecular formula C11H13ClN2O6 B11710608 N-(4-chloro-3-nitrophenyl)pentopyranosylamine

N-(4-chloro-3-nitrophenyl)pentopyranosylamine

Cat. No.: B11710608
M. Wt: 304.68 g/mol
InChI Key: NGWUZGSHJOZWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol is an organic compound with the molecular formula C12H14ClNO8 It is characterized by the presence of a chlorinated nitrophenyl group attached to an oxane ring with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol typically involves the reaction of 4-chloro-3-nitroaniline with a suitable oxane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted phenyl derivatives from nucleophilic substitution .

Scientific Research Applications

2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxane ring and hydroxyl groups facilitate binding to various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H13ClN2O6

Molecular Weight

304.68 g/mol

IUPAC Name

2-(4-chloro-3-nitroanilino)oxane-3,4,5-triol

InChI

InChI=1S/C11H13ClN2O6/c12-6-2-1-5(3-7(6)14(18)19)13-11-10(17)9(16)8(15)4-20-11/h1-3,8-11,13,15-17H,4H2

InChI Key

NGWUZGSHJOZWRB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.